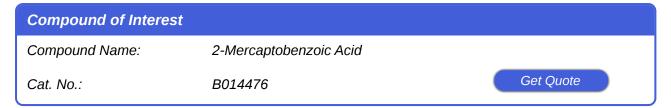


An In-depth Technical Guide to the Physical Properties of Thiosalicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosalicylic acid (**2-mercaptobenzoic acid**) is an organosulfur compound with the molecular formula C₇H₆O₂S.[1][2] It is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[3][4] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug design and formulation where properties like solubility and acidity play a pivotal role. This technical guide provides a comprehensive overview of the core physical properties of thiosalicylic acid, complete with quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

The physical characteristics of thiosalicylic acid have been determined through various analytical techniques. A summary of these key properties is presented below.

Table 1: Key Physical Properties of Thiosalicylic Acid



Property	Value	Reference
Molecular Weight	154.19 g/mol	[1][5]
Melting Point	162-169 °C	[3][6][7][8]
Boiling Point	~298.6 °C (at 760 mmHg)	[6]
Density	1.49 g/cm ³	[3][7]
рКа	3.501 - 4.05	[3][7][9]
Appearance	White to yellow crystalline powder or flakes	[1][7][8][10]
Odor	Faint, characteristic sulfurous odor	[10]
Solubility		
Water	Slightly soluble in hot water	[1][9][11]
Organic Solvents	Freely soluble in ethanol, acetone, diethyl ether, and glacial acetic acid.[1][9][10][11] Slightly soluble in DMSO and methanol.[7][9]	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physical property data. The following sections outline the experimental protocols for determining the key physical properties of thiosalicylic acid.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For thiosalicylic acid, a capillary melting point method is commonly employed.

Protocol:



- Sample Preparation: A small amount of finely powdered, dry thiosalicylic acid is packed into a capillary tube to a height of 2-3 mm.[6]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[12][13]
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to
 determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per
 minute) near the expected melting point to ensure accuracy.[14]
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[6] For pure thiosalicylic acid, this range is typically narrow.[12]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[15][16]

Protocol:

- Solution Preparation: A standard solution of thiosalicylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility. A standardized solution of a strong base, such as 0.1 M sodium hydroxide, is prepared as the titrant.[5][15]
- Titration Setup: A calibrated pH meter with a combination pH electrode is immersed in the thiosalicylic acid solution. The solution is stirred continuously.[15]
- Titration: The sodium hydroxide solution is added to the thiosalicylic acid solution in small, precise increments from a burette.[5]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]



• Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[17] This corresponds to the inflection point of the titration curve.[5]

Determination of Solubility

The solubility of thiosalicylic acid in various solvents is a key parameter for its application in drug formulation and synthesis.

Protocol:

- Sample Preparation: An excess amount of thiosalicylic acid is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: The concentration of thiosalicylic acid in the clear, saturated solution is
 determined using a suitable analytical method, such as UV-Vis spectrophotometry or HighPerformance Liquid Chromatography (HPLC). A calibration curve prepared with known
 concentrations of thiosalicylic acid is used for quantification.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical structure and purity of thiosalicylic acid.

a. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

• Sample Preparation: A small amount of dry thiosalicylic acid (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, a Nujol mull can be prepared.[18]



- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and
 the infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
 [19] A background spectrum of a pure KBr pellet is also recorded and subtracted from the
 sample spectrum.[20]
- b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- Sample Preparation: A small amount of thiosalicylic acid is dissolved in a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in an NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard.[21]
- Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[21]
- c. Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

- Solution Preparation: A dilute solution of thiosalicylic acid is prepared in a UV-transparent solvent, such as ethanol or methanol.
- Data Acquisition: The UV-Vis spectrum of the solution is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[22] A spectrum of the pure solvent is used as a baseline. The wavelength of maximum absorbance (λmax) is determined.[23]

Synthesis and Purification Workflow

Thiosalicylic acid can be synthesized from anthranilic acid through a multi-step process involving diazotization, reaction with a sulfur source, and reduction.[10][24] The crude product is then typically purified by recrystallization.

Synthesis of Thiosalicylic Acid from Anthranilic Acid





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Caption: Workflow for the synthesis of thiosalicylic acid.

Experimental Protocol for Synthesis and Purification

- 1. Synthesis of Dithiosalicylic Acid:
- Diazotization: Anthranilic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
 An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature to form the diazonium salt.[10]
- Reaction with Disulfide: The diazonium salt solution is then added to a cold solution of sodium disulfide. The reaction mixture is allowed to warm to room temperature, leading to the formation of dithiosalicylic acid as a precipitate.[10][25]
- 2. Reduction to Thiosalicylic Acid:
- The precipitated dithiosalicylic acid is mixed with zinc dust in glacial acetic acid.[10][24]
- The mixture is refluxed for several hours to reduce the disulfide bond, yielding thiosalicylic acid.[10]
- 3. Purification by Recrystallization:
- Dissolution: The crude thiosalicylic acid is dissolved in a minimum amount of a hot solvent,
 such as ethanol or a mixture of ethanol and water.[8][10][26]
- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.[8][26]



- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the purified thiosalicylic acid.[8] [26]
- Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.[7][10]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of thiosalicylic acid, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data offers a quick reference, while the experimental protocols provide the necessary details for the accurate determination and validation of these properties. The inclusion of a synthesis and purification workflow further enhances the practical utility of this document. A comprehensive understanding of these fundamental characteristics is indispensable for the successful application of thiosalicylic acid in its various industrial and research contexts.

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